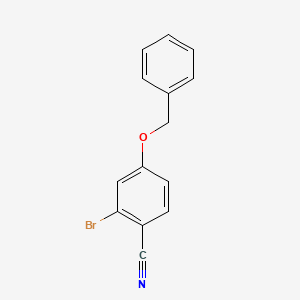

4-(Benzyloxy)-2-bromobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-2-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-bromobenzonitrile can be synthesized through several methods, including:

Nucleophilic Substitution: Starting from 4-hydroxybenzonitrile, the benzyloxy group can be introduced via a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-2-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Benzyl bromide, potassium carbonate.

Bromination: Bromine, N-bromosuccinimide (NBS).

Coupling Reactions: Palladium catalysts, boronic acids or esters.

Major Products

Substitution: Various substituted benzonitriles.

Oxidation: Benzaldehydes or benzoic acids.

Reduction: Benzyl alcohols.

Coupling: Biaryl compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Cross-Coupling Reactions

4-(Benzyloxy)-2-bromobenzonitrile serves as a versatile building block in cross-coupling reactions, particularly in the Suzuki and Sonogashira reactions. The bromine atom in the compound can be substituted with various nucleophiles, facilitating the formation of carbon-carbon bonds. For instance, it has been employed in synthesizing benzyloxy cyanophenylboronic esters via palladium-catalyzed borylation processes .

1.2. Synthesis of Functionalized Aromatic Compounds

The compound can be utilized to generate a variety of functionalized aromatic compounds through electrophilic aromatic substitution reactions. This is particularly useful for creating derivatives that possess specific electronic or steric properties desirable in pharmaceuticals and agrochemicals .

Biological Activities

2.1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. Preliminary studies suggest that these compounds may inhibit the proliferation of cancer cells, making them candidates for further development as anticancer agents .

2.2. Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing, with promising results indicating that it may serve as a lead compound for developing new antimicrobial therapies .

Material Science Applications

3.1. Development of Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is being explored for use in OLEDs. Its ability to act as a hole transport material can enhance the performance and efficiency of organic electronic devices .

3.2. Photovoltaic Materials

The compound's photophysical characteristics make it suitable for incorporation into photovoltaic materials, where it can improve light absorption and energy conversion efficiency in solar cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2-bromobenzonitrile in chemical reactions involves:

Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzonitrile core.

Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form biaryl products.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness

4-(Benzyloxy)-2-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic applications.

Actividad Biológica

4-(Benzyloxy)-2-bromobenzonitrile is an organic compound with the molecular formula C14H10BrNO. Its structure incorporates a bromine atom at the second position and a benzyloxy group at the fourth position relative to a nitrile functional group. This unique arrangement contributes to its potential biological activities, particularly in pharmaceutical applications.

The compound is characterized by:

- Molecular Formula : C14H10BrNO

- Molecular Weight : 292.14 g/mol

- Functional Groups : Bromine, benzyloxy, and nitrile.

- Inhibition of Neutrophil Superoxide Formation : Derivatives of this compound have shown inhibitory effects on the formation of superoxide species in neutrophils, which is crucial for inflammatory responses.

- Lipophilicity Enhancement : The presence of bromine and nitrile groups may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

Comparative Analysis with Related Compounds

A table comparing this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzyloxy-4-bromobenzonitrile | Similar bromine and nitrile groups | Different positioning of the benzyloxy group |

| 3-Benzyloxy-2-bromobenzonitrile | Bromine at position 2, benzyloxy at 3 | Variation in substitution pattern affects reactivity |

| 4-Benzyloxybenzonitrile | No halogen substituent | Lacks bromine; primarily used as an intermediate |

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have demonstrated various biological activities:

- Anticancer Activity : Similar benzonitrile derivatives have been researched for their ability to induce apoptosis in cancer cells. For instance, compounds that target cyclin-dependent kinases (CDKs) show promise in inhibiting cell cycle progression in cancerous cells.

- Antibacterial Properties : Some derivatives have been tested against various bacterial strains, showing significant inhibition of growth, indicating their potential as antimicrobial agents.

- Pharmacological Applications : Research has suggested that compounds like this compound could serve as building blocks for synthesizing more complex biologically active molecules, including g-secretase inhibitors and other receptor antagonists .

Propiedades

IUPAC Name |

2-bromo-4-phenylmethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCBUORSKHSVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.